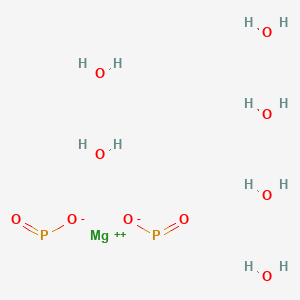
Magnesium hypophosphite 6-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hypophosphite hydrate is a chemical compound used to produce polymeric matrices . It is composed of white square crystals that are water soluble . It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid, which then react with calcium stearate to form the desired polymer .
Synthesis Analysis
Magnesium hypophosphite hydrate is synthesized via neutralization reaction and double decomposition reactions . It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid .Molecular Structure Analysis
The molecular formula of Magnesium hypophosphite hydrate is MgH4P2O4·xH2O . The molecular weight is 154.28 g/mol . The structure of the compound can be represented as [O-]P=O. [O-]P=O. [Mg+2] .Chemical Reactions Analysis
Magnesium hypophosphite hydrate reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .Physical And Chemical Properties Analysis
Magnesium hypophosphite hydrate is composed of white square crystals that are water soluble . It is insoluble in alcohol or ether . The density of the compound is 1.59 g/cm^3 . The compound is stable in the presence of water vapor and metal hydroxides .Aplicaciones Científicas De Investigación
Flame Retardancy in Polymers
Magnesium hypophosphite: is utilized as a flame retardant in polymers due to its high thermal stability and ability to promote char formation. When incorporated into materials like polybutylene terephthalate (PBT), it enhances fire resistance by undergoing thermal degradation that releases water and phosphorus-containing compounds, which help in forming a protective layer on the polymer’s surface .
Biomedical Applications
In the biomedical field, Magnesium hypophosphite derivatives are explored for their biocompatibility and biodegradability. They are promising candidates for bone graft substitutes and tissue engineering scaffolds. These compounds release magnesium and phosphate ions, which are beneficial for bone growth and regeneration .
Cementitious Materials
Magnesium hypophosphite: is investigated for its potential in creating magnesium silicate hydrate (M-S-H) cementitious materials. These materials are low-carbon and have applications in sustainable construction. The compound contributes to the strength and durability of the cementitious materials .
Thermal Degradation Analysis
The compound’s thermal degradation behavior is studied using techniques like TG–FTIR and TG–MS. Understanding its thermal degradation is crucial for developing new materials with improved thermal stability and for elucidating the flame-retardant mechanisms in various polymers .
Environmental Remediation
Magnesium hypophosphite: can be used to synthesize materials that are effective in removing pollutants from wastewater. Its derivatives have shown potential in adsorbing cationic dyes, thus playing a role in water purification processes .
Nanomedicine
Nanostructured Magnesium hypophosphite is being researched for its use in drug delivery systems. Its biodegradable nature allows for the controlled release of therapeutic agents, making it a valuable component in the design of nanomedicines .
Coatings and Surface Treatments
The compound is also applied in coatings and surface treatments to improve the mechanical and chemical properties of materials. It can be used to create protective layers that enhance the lifespan and performance of various industrial products .
Hydration Process Modifier
Magnesium hypophosphite: influences the hydration process of magnesium silicate hydrate cements. It acts as a plasticizer and promotes the formation of the binding phase, which is crucial for the material’s structural integrity .
Mecanismo De Acción
Target of Action
Magnesium hypophosphite 6-hydrate is a chemical compound that is used to produce polymeric matrices . It primarily targets hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These then react with calcium stearate to form the desired polymer .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .
Biochemical Pathways
Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
It is known that magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .
Result of Action
The result of the action of magnesium hypophosphite 6-hydrate is the formation of a desired polymer when it reacts with hydrochloric acid, a hydroxyl group, and calcium stearate . This polymer formation is a key aspect of its use in producing polymeric matrices .
Action Environment
The action of magnesium hypophosphite 6-hydrate is influenced by environmental factors. It has been shown to be stable in the presence of water vapor and metal hydroxides . It should be stored at a temperature between 10°c and 25°c . It is also important to note that it gradually loses its crystalline water when exposed to air .
Propiedades
InChI |
InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZZKPVVDQKDC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MgO10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium hypophosphite 6-hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


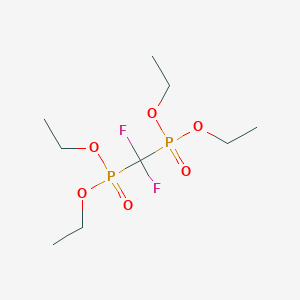
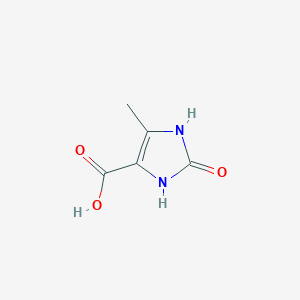
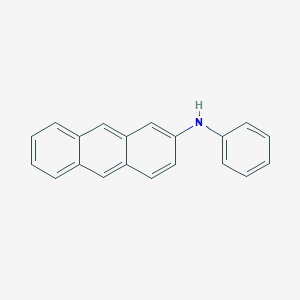
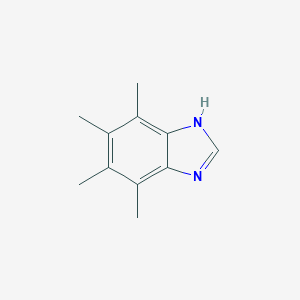
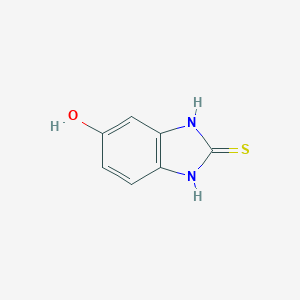
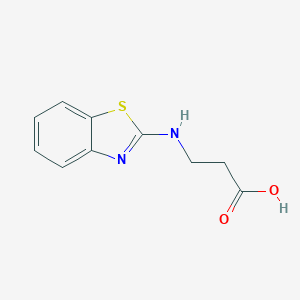
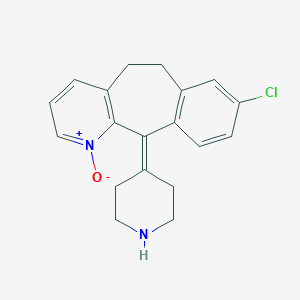

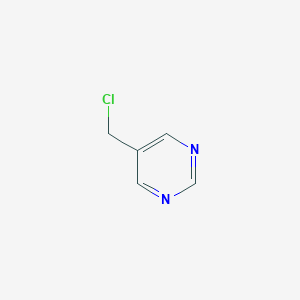
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
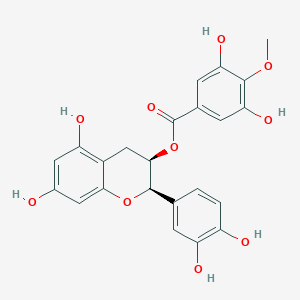
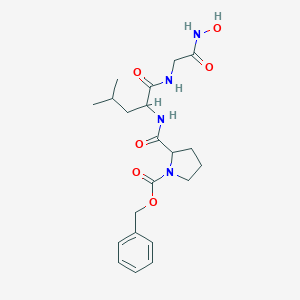
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)